Cas no 22509-74-6 (N-Carbethoxyphthalimide)

N-Carbethoxyphthalimide 化学的及び物理的性質

名前と識別子

-

- N-Carbethoxyphthalimide

- Ethyl 1,3-dioxo-2-isoindolinecarboxylate

- N-(Ethoxycarbonyl)phthalimide

- N-(Carboethoxy)phthalimide~Nefkens

- N-Ethoxycarbonylphthalimide [for Peptide Synthesis]

- 1,3-DIOXO-2-ISOINDOLINECARBOXYLIC ACID ETHYL ESTER

- 2H-Isoindole-2-carboxylicacid, 1,3-dihydro-1,3-dioxo-, ethyl ester

- ethyl 1,3-dioxoisoindole-2-carboxylate

- N-Ethoxycarbonylphthalimide

- 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-carboxylic acid,ethyl ester

- 2-Isoindolinecarboxylic acid,1,3-dioxo-,ethyl ester

- Ethyl N-phthaloylcarbamate

- Ethyl phthalimide-N-carboxylate

- N-carbethoxy-phthalimide

- N-Carboethoxyphthalimide

- Nefkin's reagent

- Phthalimide-N-carbethoxy

- Ethyl phthalimidocarboxylate

- Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate

- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester

- ethyl 1,3-dioxoisoindoline-2-carboxylate

- N-Karbetoksi-ftalimid

- 2-Isoindolinecarboxylic acid, 1,3-dioxo-, ethyl ester

- DGO9NPX8LS

- N-Karbetoksi-ftalimid [Yugoslavian]

- BRN

- Ethyl 1,3-dioxo-2-iso-indolinecarboxylate

- N-(carbethoxy)-phthalimide

- N-carboethoxy-phthalimide

- N -carbethoxyphthalimide

- NEFKENS' REAGENT

- NS00027205

- N-Carbethoxy phthalimide

- 5-21-10-00428 (Beilstein Handbook Reference)

- PHTHALIC ACID,IMIDE,N-ETHOXYCARBONYL

- AS-46867

- 1,3-Dioxo-1,3-dihydro-isoindole-2-carboxylic acid ethyl ester

- N-carbethoxyphthal imide

- 22509-74-6

- n-carboethoxy phthalimide

- InChI=1/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H

- N-(ETHOXYCARBONYL)-PHTHALIMIDE

- AC-7768

- SY039912

- AKOS005067960

- NSC-76576

- SCHEMBL74973

- AI3-52139

- ethyl 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate

- N-Ethoxycarobonylphthalimide

- FT-0638239

- 2-Isoindolinecarboxylic acid,3-dioxo-, ethyl ester

- ETHYL 1,3-DIOXO-1,3-DIHYDROISOINDOLE-2-CARBOXYLATE

- Ethyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate

- N-carbetoxyphthalimide

- N-(ethoxycarbonyl) phthalimide

- F10775

- DTXSID7066805

- UNII-DGO9NPX8LS

- N-ethoxycarbonyl phthalimide

- N-Carbethoxyphthalimide, 96%

- A4818

- J-523557

- REAGENTS, NEFKENS'

- 2-(CARBETHOXY)PHTHALIMIDE

- CS-0013033

- MFCD00005893

- AMY10366

- EINECS 245-048-5

- BRN 0196340

- N-ethoxycarbonylphtalimide

- NSC76576

- FT-0650429

- J-014744

- BP-30091

- 1,3-DIOXO-1,3-DIHYDROISOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER

- NSC 76576

- N-(carbethoxy) phthalimide

- N-carbethoxyphthal-imide

- Ethyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate #

- 2H-Isoindole-2-carboxylic acid,3-dihydro-1,3-dioxo-, ethyl ester

- ethyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-carboxylate

- DB-045936

-

- MDL: MFCD00005893

- インチ: 1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3

- InChIKey: VRHAQNTWKSVEEC-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(N1C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O)=O

- BRN: 196340

計算された属性

- せいみつぶんしりょう: 219.05300

- どういたいしつりょう: 219.053

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.7

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.3219 (rough estimate)

- ゆうかいてん: 82.0 to 92.0 deg-C

- ふってん: 353.9±25.0℃ at 760 mmHg

- フラッシュポイント: 167.8±23.2 °C

- 屈折率: 1.4950 (estimate)

- すいようせい: 不溶性

- PSA: 63.68000

- LogP: 1.37700

- じょうきあつ: 0.0±0.8 mmHg at 25°C

N-Carbethoxyphthalimide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R22

- セキュリティの説明: S22-S24/25-S36/37/39-S26

- 福カードFコード:10

- RTECS番号:NR3459500

-

危険物標識:

- セキュリティ用語:S26;S36/37/39

- TSCA:Yes

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R22

N-Carbethoxyphthalimide 税関データ

- 税関コード:29251995

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Carbethoxyphthalimide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM245253-100g |

Ethyl 1,3-dioxoisoindoline-2-carboxylate |

22509-74-6 | 95% | 100g |

$*** | 2023-03-30 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14822-100g |

N-(Ethoxycarbonyl)phthalimide, 97% |

22509-74-6 | 97% | 100g |

¥1763.00 | 2023-03-14 | |

| abcr | AB181823-500 g |

N-(Ethoxycarbonyl)-phthalimide, 97%; . |

22509-74-6 | 97% | 500 g |

€446.10 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33110-100g |

N-Carbethoxyphthalimide |

22509-74-6 | 100g |

¥426.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 467702-250G |

N-Carbethoxyphthalimide, 98% |

22509-74-6 | 98% | 250G |

¥ 2673 | 2022-04-26 | |

| Apollo Scientific | OR323267-25g |

N-Carbethoxyphthalimide |

22509-74-6 | 98+% | 25g |

£17.00 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823416-100g |

N-Carbethoxyphthalimide |

22509-74-6 | 98% | 100g |

¥543.00 | 2022-01-11 | |

| TRC | C176115-1g |

N-Carbethoxyphthalimide |

22509-74-6 | 1g |

$ 58.00 | 2023-09-08 | ||

| Chemenu | CM245253-500g |

Ethyl 1,3-dioxoisoindoline-2-carboxylate |

22509-74-6 | 95% | 500g |

$262 | 2021-08-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823416-500g |

N-Carbethoxyphthalimide |

22509-74-6 | 98% | 500g |

¥2,288.00 | 2022-01-11 |

N-Carbethoxyphthalimide 関連文献

-

A. Sofia P. Cardoso,M. Manuel B. Marques,Natarajan Srinivasan,Sundaresan Prabhakar,Ana M. Lobo,Henry S. Rzepa Org. Biomol. Chem. 2006 4 3966

-

2. Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Evidence for the occurrence of intramolecular general acid-base catalysis in the reactions of ionized phthalimides with primary aminesMohammad Niyaz Khan J. Chem. Soc. Perkin Trans. 2 1990 435

-

Verena Hugenberg,Roland Fr?hlich,Günter Haufe Org. Biomol. Chem. 2010 8 5682

-

Denise Pauli,Stefan Bienz Org. Biomol. Chem. 2015 13 4473

-

5. Studies related to penicillins. Part VII. The structure of the epimers derived from 6β-substituted penicillanic acidsJ. R. Jackson,R. J. Stoodley J. Chem. Soc. Perkin Trans. 1 1972 895

-

Zhongxiang Chen,Hongjun Fan,Shiwei Yang,Guangling Bian,Ling Song Org. Biomol. Chem. 2018 16 8311

-

7. Index pages

-

A. J. McAlees,R. McCrindle J. Chem. Soc. C 1969 2425

-

A. Sofia P. Cardoso,M. Manuel B. Marques,Natarajan Srinivasan,Sundaresan Prabhakar,Ana M. Lobo,Henry S. Rzepa Org. Biomol. Chem. 2006 4 3966

-

10. Kinetic evidence for the occurrence of a stepwise mechanism in the aminolysis of N-ethoxycarbonylphthalimideMohammad Niyaz Khan J. Chem. Soc. Perkin Trans. 2 1988 1129

関連分類

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones

- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides

- Solvents and Organic Chemicals Organic Compounds

N-Carbethoxyphthalimideに関する追加情報

Professional Introduction to N-Carbethoxyphthalimide (CAS No. 22509-74-6)

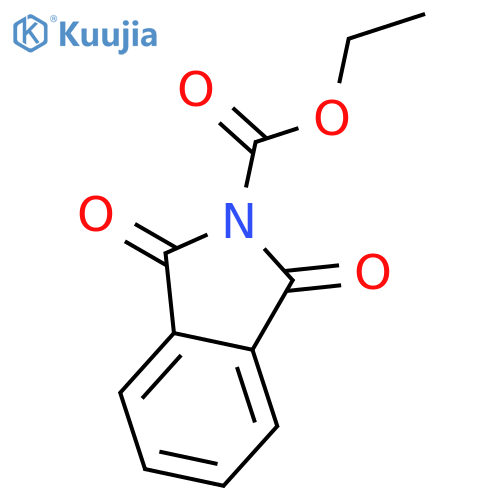

N-Carbethoxyphthalimide, with the chemical formula C₁₃H₉NO₄ and CAS number 22509-74-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phthalimide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The introduction of a carbethoxy group at the nitrogen position of phthalimide introduces unique chemical and pharmacological properties, making it a valuable intermediate in the development of novel drugs and agrochemicals.

The structural framework of N-Carbethoxyphthalimide consists of a benzene ring system fused with an imide group, with the carbethoxy moiety attached to the nitrogen atom. This structural configuration imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. The benzene ring, being aromatic, contributes to the stability of the molecule, while the imide group enhances its solubility in polar solvents, facilitating its use in various chemical reactions and formulations.

In recent years, N-Carbethoxyphthalimide has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research involves its role as a precursor in the synthesis of bioactive molecules. For instance, phthalimide derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The carbethoxy group in N-Carbethoxyphthalimide can be further functionalized to introduce additional pharmacophores, enhancing its biological activity and specificity.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mechanism of action of N-Carbethoxyphthalimide with various biological targets. These studies have revealed that the compound can interact with enzymes and receptors involved in critical cellular processes. For example, research has shown that N-Carbethoxyphthalimide can modulate the activity of certain proteases, which are key players in signal transduction pathways and disease progression. This has opened up new avenues for developing targeted therapies against conditions such as cancer and neurodegenerative disorders.

The synthesis of N-Carbethoxyphthalimide involves multi-step organic reactions, typically starting from phthalic anhydride or its derivatives. The introduction of the carbethoxy group is achieved through nucleophilic substitution reactions, where hydroxyl groups are replaced by carbethoxy radicals under controlled conditions. These synthetic pathways have been optimized to ensure high yields and purity, making N-Carbethoxyphthalimide readily available for further research and development.

One of the most compelling aspects of N-Carbethoxyphthalimide is its versatility in drug design. The compound can serve as a scaffold for generating libraries of derivatives with tailored properties. By modifying various functional groups on the phthalimide core, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drugs. This approach has been successfully applied in high-throughput screening programs to identify lead compounds for further development.

The pharmaceutical industry has shown particular interest in N-Carbethoxyphthalimide due to its potential as a drug candidate. Preclinical studies have demonstrated its efficacy in models of inflammation and pain management. The compound's ability to inhibit specific enzymatic pathways makes it a promising candidate for treating chronic inflammatory diseases without causing significant side effects. Additionally, its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it could be easily integrated into existing drug formulations.

Another area where N-Carbethoxyphthalimide has found utility is in agrochemical research. Phthalimide derivatives have been investigated for their herbicidal and pesticidal properties. The carbethoxy group enhances the lipophilicity of the molecule, improving its absorption and translocation within plants or pests. This has led to the development of novel agrochemicals that are more effective and environmentally friendly compared to traditional formulations.

The future prospects for N-Carbethoxyphthalimide are promising, with ongoing research focusing on expanding its applications across multiple domains. Advances in synthetic methodologies are expected to further streamline the production process, making it more cost-effective and scalable. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory findings into commercial products.

In conclusion, N-Carbethoxyphthalimide (CAS No. 22509-74-6) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and biological activities make it a valuable tool for drug discovery and crop protection strategies. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health and agricultural challenges.

22509-74-6 (N-Carbethoxyphthalimide) 関連製品

- 1803722-42-0(3-(Difluoromethyl)-2-methylphenylhydrazine)

- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)

- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)

- 22178-82-1(4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)

- 2244495-84-7(Not Yet Assigned)

- 1521603-11-1(1-(3-bromo-4-chlorophenyl)methylpiperazine)

- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)

- 207619-99-6(tert-butyl 3-(4-methylphenyl)aminopropanoate)

- 391885-01-1(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)